molecular formula C16H12O2S B6404417 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% CAS No. 1261947-17-4

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95%

Cat. No. B6404417
CAS RN: 1261947-17-4
M. Wt: 268.3 g/mol
InChI Key: HADIWHBUWLCRDD-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid (4-BTMBA) is a thiophene-based compound that is widely used as a building block in organic synthesis. It is a versatile compound with a wide range of applications in the fields of medicinal chemistry, materials science, and organic synthesis. 4-BTMBA is a highly polar compound with a high solubility in a variety of solvents. It is an important intermediate in the synthesis of a variety of drugs and other compounds.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a versatile compound with a wide range of applications in the fields of medicinal chemistry, materials science, and organic synthesis. It is an important intermediate in the synthesis of a variety of drugs and other compounds. 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anti-cancer agents. It has also been used in the synthesis of polymers, dyes, and fluorescent tags.

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is not well understood. However, it is believed to act as a chelating agent, binding to metal ions in the body and preventing them from being metabolized. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacterial and fungal species. It has also been shown to reduce inflammation and oxidative stress in animal models. In addition, it has been shown to have anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a highly polar compound with a high solubility in a variety of solvents, making it easy to work with in the laboratory. It is also relatively inexpensive and easily accessible, making it a popular choice for laboratory experiments. However, it is important to note that 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a highly reactive compound and can react with other compounds in the laboratory, so it is important to take proper safety precautions when working with it.

Future Directions

There are a number of potential future directions for 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% research. For example, further studies could be conducted to explore its mechanism of action and its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential applications in materials science and organic synthesis. Other potential future directions include exploring its potential as an antioxidant and its potential to reduce inflammation. Finally, further studies could be conducted to explore its potential for use as a diagnostic tool.

Synthesis Methods

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% can be synthesized from 2-benzylthiophene-3-carboxylic acid by a two-step process. The first step involves the reaction of 2-benzylthiophene-3-carboxylic acid with thionyl chloride in the presence of anhydrous pyridine to give 4-chloro-3-methylbenzoic acid. The second step involves the reaction of 4-chloro-3-methylbenzoic acid with sodium sulfide in the presence of tetrahydrofuran to give 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% as the product.

properties

IUPAC Name

4-(1-benzothiophen-2-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2S/c1-10-8-12(16(17)18)6-7-13(10)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADIWHBUWLCRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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